molecular formula C29H37N5O3 B607453 Filibuvir CAS No. 877130-28-4

Filibuvir

Numéro de catalogue B607453
Numéro CAS: 877130-28-4
Poids moléculaire: 503.647
Clé InChI: SLVAPEZTBDBAPI-GDLZYMKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Filibuvir, also known as PF-00868554, is an orally available, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) nonstructural 5B protein (NS5B) RNA-dependent RNA polymerase . It has been used in trials studying the treatment of Hepatitis, Hepatitis C, and Chronic Hepatitis C .


Synthesis Analysis

The synthesis of this compound involves a Dieckmann cyclization strategy with the triazolopyrimidine moiety installed prior to pyrone formation . The homologated acid S-4 had been prepared before by the Knoevenagel condensation (Doebner modification) of malonic acid with aldehyde S-5 followed by hydrogenation of the α,β unsaturated acid S-6 .


Molecular Structure Analysis

This compound has a molecular formula of C29H37N5O3 and an average molecular weight of 503.64 g/mol . It belongs to the class of organic compounds known as triazolopyrimidines, which are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .


Chemical Reactions Analysis

This compound preferentially inhibits elongative RNA synthesis and potently decreases viral RNA accumulation . The M423T substitution in the RNA polymerase was at least 100-fold more resistant to this compound in the subgenomic replicon and in the enzymatic assays .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molar volume of 388.8±7.0 cm^3. It has a density of 1.3±0.1 g/cm^3, a molar refractivity of 142.5±0.5 cm^3, and a polar surface area of 103 Å^2 .

Applications De Recherche Scientifique

Traitement de l'infection chronique par le VHC

Le filibuvir est en cours de développement en tant qu'inhibiteur non nucléosidique de la RNA polymérase ARN dépendante du NS5B du VHC administré par voie orale pour le traitement potentiel de l'infection chronique par le VHC {svg_1}. On estime que 180 millions de personnes dans le monde sont infectées par le VHC et risquent de développer des maladies hépatiques chroniques qui peuvent conduire à une cirrhose ou à des carcinomes hépatocellulaires {svg_2}.

Inhibition de la polymérase NS5B codée par le virus

Le this compound est un inhibiteur puissant et spécifique de la polymérase NS5B codée par le virus {svg_3}. Il a montré qu'il inhibait la réplication du VHC sous-génomique de génotype 1 dans le système de réplicon cellulaire {svg_4}.

Profil pharmacocinétique et biodisponibilité orale

Le this compound a démontré un bon profil pharmacocinétique et une bonne biodisponibilité orale lors d'études précliniques chez l'animal {svg_5}. Ceci est cohérent avec une administration deux fois par jour chez l'homme {svg_6}.

Événements indésirables et profil de sécurité

L'incidence et la gravité des événements indésirables étaient similaires à celles du SoC et du placebo {svg_7}. Cela suggère que le this compound pourrait être une option sûre pour le traitement du VHC {svg_8}.

Synthèse et caractérisation

La recherche a été axée sur la synthèse et la caractérisation des impuretés liées au processus dans le this compound {svg_9}. Ceci est important pour garantir la qualité et la sécurité du médicament {svg_10}.

Activité antivirale

Une étude de phase 2a évaluant l'effet du this compound administré à 200, 300 et 500 mg BID (administré pendant 4 semaines en association avec le pegIFN et le RBV) sur les concentrations d'ARN du VHC a montré qu'une proportion plus importante de patients atteignaient une réponse virologique rapide (>60%) à toutes les doses de this compound testées par rapport à la norme de soins (0%) {svg_11}.

Mécanisme D'action

Target of Action

Filibuvir, also known as PF-00868554 or PF-868554, is a non-nucleoside inhibitor . The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) . This enzyme plays a crucial role in the replication of the HCV, making it an attractive target for antiviral drugs .

Mode of Action

This compound binds to the non-catalytic Thumb II allosteric pocket of the NS5B viral polymerase . This binding causes a decrease in viral RNA synthesis . The interaction between this compound and NS5B results in the inhibition of primer-dependent RNA synthesis, with either no or only modest effects on de novo-initiated RNA synthesis .

Biochemical Pathways

The binding of this compound to the NS5B polymerase affects the HCV replication pathway. By inhibiting the NS5B polymerase, this compound disrupts the replication of the viral RNA, thereby preventing the propagation of the virus .

Result of Action

The molecular effect of this compound’s action is the inhibition of the HCV RNA-dependent RNA polymerase, which leads to a decrease in viral RNA synthesis . On a cellular level, this results in the disruption of the HCV replication cycle, preventing the spread of the virus within the host .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of potential resistance mutations in the thumb II pocket of the NS5B polymerase can affect the effectiveness of this compound . The M423T substitution in the RNA polymerase has been identified as a resistance mutation, resulting in a significant loss in the binding affinity of the mutated enzyme to this compound

Safety and Hazards

When handling Filibuvir, it is recommended to avoid dust formation and breathing vapors, mist, or gas. Protective gloves and safety goggles with side-shields should be worn. The product should be kept away from drains, water courses, or the soil .

Propriétés

IUPAC Name

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVAPEZTBDBAPI-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007768
Record name Filibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877130-28-4
Record name Filibuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877130-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filibuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filibuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FILIBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary target of Filibuvir and how does it exert its antiviral activity?

A1: this compound specifically targets the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), which is the RNA-dependent RNA polymerase essential for viral replication. [, ] It acts as a non-nucleoside inhibitor, binding to the thumb II allosteric pocket of NS5B. [, , , ] This binding interferes with the enzyme's ability to transition from initiation to elongation during RNA synthesis, effectively inhibiting viral replication. []

Q2: Does this compound affect both de novo and primer-dependent RNA synthesis by HCV NS5B polymerase?

A2: Research shows that this compound preferentially inhibits primer-dependent RNA synthesis while having minimal to no impact on de novo-initiated RNA synthesis. [, ] Interestingly, at higher concentrations, it might even enhance de novo activity. []

Q3: How does the interaction of this compound with NS5B compare to that of NS5A domain 2?

A3: Both this compound and the intrinsically disordered domain 2 of NS5A (NS5A-D2) bind to NS5B and induce long-range conformational changes in the polymerase. [] These changes affect RNA binding and overall polymerase activity. Notably, this compound binding hinders the interaction of NS5B with both NS5A-D2 and RNA. []

Q4: What is the molecular formula and weight of this compound?

A4: While these specific details aren't explicitly provided in the provided abstracts, the synthesis process and structural modifications of this compound are discussed in detail in references 6, 10, and 19. These papers would be the most relevant starting point for finding the molecular formula and weight information.

Q5: What is the efficacy of this compound in inhibiting HCV replication in laboratory settings?

A6: this compound demonstrates potent dose-dependent inhibition of HCV genotype 1 replication in cell-based replicon systems. [, ] It achieves significant reductions in HCV RNA levels in both treatment-naïve and treatment-experienced patients. []

Q6: Has this compound been tested in combination with other anti-HCV agents?

A7: Yes, this compound has shown synergistic antiviral effects when combined with other direct-acting antivirals targeting different HCV proteins like NS3 protease, NS5A, and alternative NS5B binding sites. [, ] It also exhibited additive activity with interferon or ribavirin. []

Q7: What are the primary mechanisms of resistance observed against this compound?

A9: The most common resistance mechanism involves mutations in the NS5B polymerase, particularly at amino acid position M423. [] Substitutions like M423I/T/V significantly reduce this compound susceptibility. [, ] While less frequent, mutations at R422 and M426 also contribute to resistance. []

Q8: Does cross-resistance occur between this compound and other HCV NS5B inhibitors?

A10: Yes, cross-resistance is observed between this compound and other thumb site II inhibitors like Lomibuvir. [] The M423T mutation, commonly selected by both drugs, contributes to this cross-resistance. [, ]

Q9: What is known about the pharmacokinetic profile of this compound?

A11: this compound demonstrates good oral bioavailability and a pharmacokinetic profile suitable for twice-daily dosing in humans. [] Studies in various animal models (rat, dog, monkey) predict favorable pharmacokinetics in humans. []

Q10: What is the safety and tolerability profile of this compound in clinical trials?

A12: this compound has been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [] No serious adverse events or deaths have been reported in association with this compound administration. []

Q11: Are there any specific strategies being explored for targeted delivery of this compound?

A13: While the provided abstracts don't discuss specific drug delivery strategies, the research primarily focuses on optimizing this compound's structure and formulation to improve its bioavailability and efficacy. [, , ]

Q12: Is there any information available regarding the environmental impact and degradation of this compound?

A12: The environmental impact of this compound isn't addressed in the provided abstracts.

Q13: What are the potential alternatives or substitutes for this compound in HCV treatment?

A17: The research landscape for HCV treatment is constantly evolving. Several other direct-acting antivirals targeting different HCV proteins, like NS3/4A protease, NS5A, and other NS5B binding sites, are being investigated as potential alternatives to this compound. []

Q14: What research infrastructure and resources are crucial for advancing this compound research and development?

A14: Essential resources include access to:

    Q15: What are the key historical milestones in the development of this compound?

    A19: While specific milestones aren't outlined, the research highlights the progression of this compound from preclinical studies to Phase II clinical trials. [] The identification of resistance mutations and the exploration of combination therapies are notable developments in its research trajectory.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.